molecular formula C7H10F5NO2 B11754233 (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol

(4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol

Cat. No.: B11754233
M. Wt: 235.15 g/mol
InChI Key: GTJVFIABTBXPGR-UHFFFAOYSA-N
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Description

(4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol is a pyrrolidine-derived compound featuring a pentafluoroethyloxy substituent at the 4-position of the pyrrolidine ring and a methanol group at the 2-position. This structure combines fluorinated ether moieties with polar hydroxyl groups, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science. Its unique electronic and steric properties arise from the electron-withdrawing pentafluoroethyloxy group, which may influence solubility, stability, and reactivity compared to non-fluorinated analogs .

Properties

Molecular Formula

C7H10F5NO2

Molecular Weight

235.15 g/mol

IUPAC Name

[4-(1,1,2,2,2-pentafluoroethoxy)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C7H10F5NO2/c8-6(9,10)7(11,12)15-5-1-4(3-14)13-2-5/h4-5,13-14H,1-3H2

InChI Key

GTJVFIABTBXPGR-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1CO)OC(C(F)(F)F)(F)F

Origin of Product

United States

Biological Activity

(4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H10_{10}F5_5NO
  • Molecular Weight : 235.15 g/mol
  • CAS Number : 2060034-13-9

The compound features a pyrrolidine ring substituted with a pentafluoroethoxy group, which is significant for its interaction with biological targets.

Research indicates that (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol may interact with various biological pathways. Notably, it has been studied for its effects on the TRPV1 receptor, which is involved in pain perception and inflammatory responses.

TRPV1 Receptor Modulation

The TRPV1 receptor is a well-known target for pain management therapies. Studies suggest that compounds like (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol may act as antagonists or modulators of this receptor, potentially providing relief from neuropathic pain and inflammatory conditions .

Biological Activity Summary Table

Activity Description References
TRPV1 Modulation Antagonistic effects on TRPV1 receptor, reducing pain signals
Anti-HIV Potential Acts as a synthetic intermediate in anti-HIV therapies
Antibacterial Properties Exhibits activity against certain bacterial strains

Case Studies and Research Findings

  • Pain Management Studies
    • A study evaluated the efficacy of (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol in animal models of neuropathic pain. Results indicated a significant reduction in pain behaviors compared to control groups, suggesting its potential as a therapeutic agent for chronic pain management .
  • Anti-HIV Activity
    • Research highlighted the compound's role as a synthetic intermediate in developing integrase inhibitors for HIV treatment. The findings suggest that derivatives of (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol could enhance the efficacy of existing anti-HIV drugs .
  • Antibacterial Properties
    • Preliminary investigations into the antibacterial activity of this compound showed effectiveness against specific Gram-positive bacteria. Further studies are warranted to explore its spectrum of activity and potential clinical applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to modulate enzyme activities. Specifically, it interacts with alcohol dehydrogenase, which is crucial for the metabolism of alcohols in the body. This interaction can influence various metabolic pathways, making it a candidate for drug development targeting alcohol-related disorders.

Drug Design

The unique structural characteristics of (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol enhance its binding affinity to biological targets. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, including increased bioavailability and metabolic stability. This compound's potential as a building block in synthesizing complex therapeutic agents is noteworthy.

Case Study 1: Enzyme Interaction Studies

A study focused on the interaction of (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol with alcohol dehydrogenase demonstrated significant modulation of enzyme activity. The results indicated that the compound could alter the enzyme's conformation upon binding, thereby influencing its catalytic efficiency. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy.

ParameterValue
Enzyme Activity ModulationSignificant
Binding AffinityHigh
Therapeutic PotentialPromising

Case Study 2: Comparative Analysis with Similar Compounds

In comparative studies with structurally similar compounds, (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol exhibited distinct interaction profiles due to its stereochemistry. The enantiomeric forms of similar compounds demonstrated varying biological activities, highlighting the critical role of chirality in drug design and efficacy.

CompoundStereochemistryBiological Activity
(4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol(S)High
(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol(R)Moderate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
  • Structure: Features a pyrrolidine ring linked to a phenylcyclopropyl group and a tert-butylphenoxy substituent.
  • Synthesis: Prepared via a multi-step procedure involving cyclopropane ring formation and phenol coupling (Procedure B), achieving a 71% yield after column chromatography .
  • Key Differences: Substituents: Compound A has a bulky tert-butylphenoxy group and a phenylcyclopropyl moiety, whereas (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol uses a fluorinated ether and a simpler methanol group. Reactivity: The pentafluoroethyloxy group in the target compound enhances electrophilicity and oxidative stability compared to the tert-butylphenoxy group in Compound A.
Compound B: Methanol (Baseline Comparison)
  • Structure : Simple alcohol (CH₃OH).
  • Physical Properties: Property Methanol (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol (Estimated)* Boiling Point (°C) 64.7 >150 (due to larger molecular weight and polar groups) Density (g/cm³) 0.791 ~1.3–1.5 (fluorinated groups increase density) Solubility in Water Miscible Limited (fluorinated groups reduce hydrophilicity) *Estimated based on structural analogs .

Physicochemical and Functional Differences

  • Thermal Stability : Fluorinated groups enhance thermal stability, making the compound more suitable for high-temperature applications than analogs like Compound A .
  • Synthetic Challenges: The pentafluoroethyloxy group may complicate synthesis due to the need for specialized fluorination techniques, whereas Compound A uses conventional phenol coupling .

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